molecular formula C13H17N3O2S B2555578 N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 1210491-56-7

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2555578
CAS No.: 1210491-56-7
M. Wt: 279.36
InChI Key: QTOXZKBOMKGWFN-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide is a synthetic organic compound with a complex structure that includes a thiophene ring, an oxazole ring, and a dimethylamino group

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-9-6-11(15-18-9)13(17)14-7-12(16(2)3)10-4-5-19-8-10/h4-6,8,12H,7H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOXZKBOMKGWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C2=CSC=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the thiophene derivative, followed by the introduction of the dimethylamino group through nucleophilic substitution. The oxazole ring is then formed via cyclization reactions, and the final carboxamide group is introduced through amidation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the oxazole ring can produce oxazolidine derivatives.

Scientific Research Applications

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene and oxazole rings can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
  • N-[2-(dimethylamino)-2-(furan-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
  • N-[2-(dimethylamino)-2-(pyridin-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide

Comparison: Compared to its analogs, N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide exhibits unique properties due to the position of the thiophene ring. This positional difference can influence the compound’s electronic distribution, reactivity, and interaction with biological targets, making it distinct in its applications and effects.

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